molecular formula C22H20N4OS B2527481 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877784-97-9

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

Katalognummer B2527481
CAS-Nummer: 877784-97-9
Molekulargewicht: 388.49
InChI-Schlüssel: FGJQURZMDRRXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide" is a derivative of the pyrazolopyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that structural modifications of pyrazolopyrimidine derivatives can lead to compounds with significant anti-inflammatory properties and receptor binding affinities. For instance, modifications at the 4-position and the introduction of different substituents have been found to enhance anti-inflammatory activity and therapeutic index, as seen in compounds like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one . Additionally, pyrazolopyrimidine derivatives have been designed as antagonists for the human A3 adenosine receptor, with variations in substituents affecting lipophilicity, steric hindrance, and receptor affinity .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives involves strategic structural modifications to achieve desired biological activities. For example, the introduction of a longer side chain and substitution at the 3-position have been explored to enhance anti-inflammatory properties . Similarly, the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-one derivatives as human A3 adenosine receptor antagonists was achieved through a molecular simplification approach, leading to compounds with high potency and selectivity . The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor (PBR) ligands also demonstrates the importance of the variability of substituents, particularly at the 3-position, to modulate receptor affinity .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their interaction with biological targets. The presence of specific substituents and their positions on the pyrimidine moiety significantly influence the binding affinity and selectivity towards receptors such as PBR and CBR. For instance, N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides have shown a range of binding affinities and selectivity for PBR, with structural features required for high affinity and selectivity being identified through preliminary SAR studies .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the functional groups present in the molecule. The introduction of acetamide groups and various substituents can lead to compounds with the ability to modulate steroid biosynthesis in cells, as seen in some high-affinity PBR ligands . These chemical modifications can be strategically employed to enhance the biological activity and specificity of the compounds for their intended targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and lipophilicity, are determined by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of lipophilic or bulky substituents can affect the compound's ability to cross biological membranes and its affinity for different receptors . Understanding these properties is crucial for the development of compounds with optimal therapeutic efficacy and minimal side effects.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, similar to the one mentioned, have been utilized in the development of selective ligands for the translocator protein (18 kDa), a target of interest in positron emission tomography (PET) imaging. This is demonstrated by the radiosynthesis of [18F]DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging with PET. The process involves a one-step nucleophilic aliphatic substitution, highlighting the potential of such compounds in the development of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones, structurally related to the compound , have been synthesized and evaluated for their antitumor and antimicrobial activities. This research illustrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing compounds with potential therapeutic applications against various diseases, including cancer and microbial infections (Riyadh, 2011).

Peripheral Benzodiazepine Receptor Ligands

A study focused on the synthesis and biological evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). The research explored the effects of different substitutions on the acetamide moiety and their impact on PBR affinity, contributing to the understanding of molecular interactions important for the modulation of steroid biosynthesis in neurological contexts (Selleri et al., 2005).

Synthesis and Biological Evaluation

The synthesis of a group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives from a related precursor has been reported, with the compounds evaluated for their cyclooxygenase inhibition, anti-inflammatory activity, and ulcerogenic liability. This study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new therapeutic agents with reduced side effects (Bakr et al., 2016).

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-8-10-18(11-9-15)25-20(27)14-28-21-12-16(2)24-22-19(13-23-26(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJQURZMDRRXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.